
Methyl 3-bromoindolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromoindolizine-1-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system This particular compound is characterized by the presence of a bromine atom at the third position and a methyl ester group at the first position of the indolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromoindolizine-1-carboxylate typically involves the bromination of indolizine derivatives. One common method is the bromination of indolizine-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromoindolizine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding indolizine derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex indolizine derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are utilized.
Major Products Formed:
Substitution Reactions: Formation of substituted indolizine derivatives with various functional groups.
Reduction Reactions: Formation of indolizine-1-carboxylate without the bromine atom.
Oxidation Reactions: Formation of oxidized indolizine derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-bromoindolizine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives with potential biological activities.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl 3-bromoindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the indolizine ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Methyl indolizine-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromoindolizine: Lacks the methyl ester group, affecting its solubility and chemical properties.
Indolizine-1-carboxylate: Lacks both the bromine atom and the methyl ester group, leading to distinct chemical behavior and applications.
Uniqueness: Methyl 3-bromoindolizine-1-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
methyl 3-bromoindolizine-1-carboxylate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-6-9(11)12-5-3-2-4-8(7)12/h2-6H,1H3 |
Clave InChI |
SYAWACKPRRIIBX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC=CN2C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


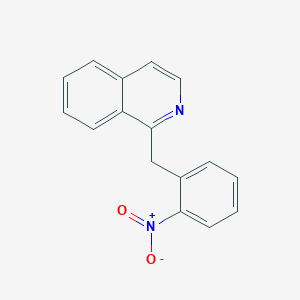
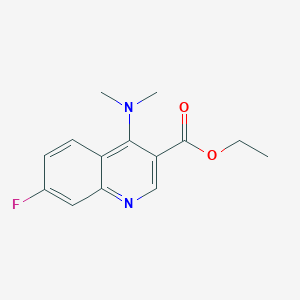
![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B15065793.png)
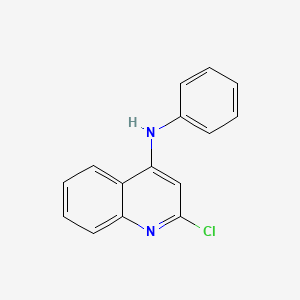

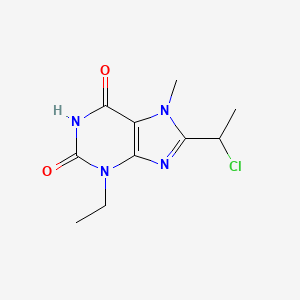

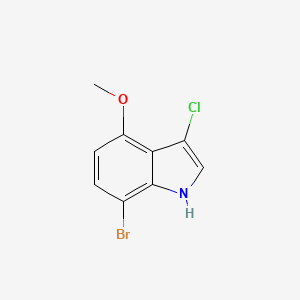
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)
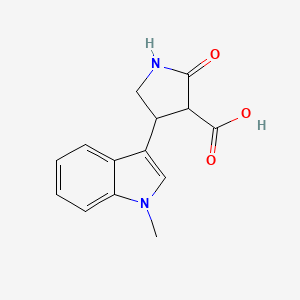
![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)
